2-(2,5-difluorophenyl)-4-ethyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
2-(2,5-Difluorophenyl)-4-ethyl-5-(3-morpholinopropyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, substituted with difluorophenyl, ethyl, and morpholinopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-difluorophenyl)-4-ethyl-5-(3-morpholinopropyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the difluorophenyl, ethyl, and morpholinopropyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-4-ethyl-5-(3-morpholinopropyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenated precursors, organometallic reagents, and catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
2-(2,5-Difluorophenyl)-4-ethyl-5-(3-morpholinopropyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-difluorophenyl)-4-ethyl-5-(3-morpholinopropyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: A related compound with a similar difluorophenyl group but different substituents on the pyridine ring.
2-(2,4-Difluorophenyl)-5-methylpyridine: Another similar compound with a methyl group instead of the ethyl and morpholinopropyl groups.
Uniqueness
2-(2,5-Difluorophenyl)-4-ethyl-5-(3-morpholinopropyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24F2N4O3 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-4-ethyl-5-(3-morpholin-4-ylpropyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C21H24F2N4O3/c1-2-17-20-16(24-27(21(20)29)18-12-14(22)4-5-15(18)23)13-19(28)26(17)7-3-6-25-8-10-30-11-9-25/h4-5,12-13,24H,2-3,6-11H2,1H3 |
InChI Key |
CYIITHFCXXBOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=O)N1CCCN3CCOCC3)NN(C2=O)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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